REACTION_CXSMILES
|
C[O-:2].[K+].[C:4]1(=[O:16])[CH2:15][CH2:14][CH2:13][CH2:12][CH2:11][CH2:10][CH2:9][CH2:8][CH2:7][CH2:6][CH2:5]1.[C:17](=O)([O:21]CC)[O:18][CH2:19][CH3:20].CO.[CH2:27](O)[CH3:28]>>[C:4]([O:16][CH2:27][CH3:28])(=[O:2])[CH2:15][CH2:14][CH2:13][CH2:12][CH2:11][CH2:10][CH2:9][CH2:8][CH2:7][CH2:6][CH2:5][C:17]([O:18][CH2:19][CH3:20])=[O:21] |f:0.1|
|
Name
|
potassium methylate
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
C[O-].[K+]
|
Name
|
|
Quantity
|
728 g
|
Type
|
reactant
|
Smiles
|
C1(CCCCCCCCCCC1)=O
|
Name
|
|
Quantity
|
849 g
|
Type
|
reactant
|
Smiles
|
C(OCC)(OCC)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
were fed to the first reactor per hour
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCCCCCCCCC(=O)OCC)(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1116 g | |
YIELD: PERCENTYIELD | 93% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |